molecular formula C15H21Cl2N3O2 B2658545 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride CAS No. 1051366-59-6

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride

Cat. No.: B2658545
CAS No.: 1051366-59-6
M. Wt: 346.25
InChI Key: SMNFAFCNJNIRBM-UHFFFAOYSA-N
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Description

2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride is a synthetic acetamide derivative featuring a piperazine core substituted with a 2-chloroacetyl group and an N-(4-methylphenyl)acetamide moiety. This compound is synthesized via condensation reactions between chloroacetyl chloride and piperazine intermediates under reflux conditions in ethanol, followed by recrystallization . Its structural uniqueness lies in the chloroacetyl group, which enhances electrophilic reactivity, and the 4-methylphenyl group, contributing to lipophilicity. The compound has been explored for biological applications, including anticonvulsant activity and molecular docking studies targeting enzymes like carbonic anhydrase .

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2.ClH/c1-12-2-4-13(5-3-12)17-14(20)11-18-6-8-19(9-7-18)15(21)10-16;/h2-5H,6-11H2,1H3,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNFAFCNJNIRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride typically involves the following steps:

    Formation of the piperazine derivative: The starting material, piperazine, is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(2-chloroacetyl)piperazine.

    Acylation reaction: The intermediate 4-(2-chloroacetyl)piperazine is then reacted with 4-methylphenylacetic acid or its derivatives under acylation conditions to form the final product, 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide.

    Hydrochloride formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Oxidation and reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic substitution: Substituted piperazine derivatives.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation and reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Pharmacological Applications

  • Antiallergic Activity
    • This compound is structurally related to cetirizine, a well-known antihistamine used for treating allergic conditions such as rhinitis and urticaria. Research indicates that compounds with similar piperazine structures exhibit antihistaminic properties, suggesting potential use in managing allergic responses .
  • Antitumor Activity
    • Preliminary studies have shown that derivatives of piperazine compounds can exhibit anticancer properties. The presence of the chloroacetyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Investigations into the structure-activity relationship (SAR) of similar compounds have indicated that modifications at the piperazine ring can lead to increased cytotoxicity against various cancer cell lines .
  • Neuropharmacological Effects
    • Research into piperazine derivatives has revealed their potential neuropharmacological effects, including anxiolytic and antidepressant activities. The mechanism may involve modulation of neurotransmitter systems, making this compound a candidate for further studies in neuropharmacology .

Synthesis and Development

The synthesis of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride has been documented through various methods, often involving the reaction of piperazine derivatives with acylating agents. The synthetic routes are crucial for optimizing yield and purity for pharmaceutical applications .

Table 1: Summary of Case Studies on Piperazine Derivatives

Study ReferenceFocus AreaKey Findings
De Vos et al. (1987)Antihistaminic PropertiesIdentified significant antihistaminic activity in structurally related compounds .
Juhlin et al. (1987)Allergic ConditionsDemonstrated efficacy in treating chronic allergic rhinitis using similar compounds .
Recent SAR StudiesAntitumor ActivityFound enhanced cytotoxicity in modified piperazine compounds against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of N-substituted piperazinyl acetamides. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride C₁₄H₁₈Cl₂FN₃O₂ 350.22 4-Fluorophenyl, chloroacetyl Anticonvulsant, receptor binding
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride C₁₃H₁₈Cl₂N₃O 318.21 3-Chlorophenyl, methylpiperazine Anticonvulsant
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide C₂₀H₂₄ClN₃O₂ 373.88 3-Chlorophenyl, methoxy-methylphenyl Not specified (structural focus)
N-(4-Chlorophenyl)-2-(piperidin-4-yl)acetamide hydrochloride C₁₃H₁₉ClN₂O 254.76 Piperidine, 4-chlorophenyl Neuropharmacological potential

Key Observations :

  • Chloroacetyl vs. Other Substituents : The chloroacetyl group in the target compound increases electrophilicity, enabling nucleophilic substitution reactions, whereas methylpiperazine (e.g., in ) enhances basicity and solubility.
  • Aryl Group Effects : The 4-methylphenyl group improves membrane permeability compared to 4-fluorophenyl () or 3-chlorophenyl (), which may alter receptor affinity.
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) exhibit higher conformational flexibility than piperidine-based analogues (), impacting binding to rigid enzyme active sites.

Pharmacological Activity

  • Anticonvulsant Potential: The target compound shares anticonvulsant properties with analogues like N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (). However, its chloroacetyl group may confer prolonged activity due to slower metabolic degradation.
  • Enzyme Inhibition: Molecular docking studies suggest that the chloroacetyl group interacts with catalytic zinc ions in carbonic anhydrase, a mechanism absent in morpholino or benzyl-substituted analogues ().

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., ).
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., chloroacetyl, ) exhibit higher melting points (>200°C) than methylpiperazine analogues (~180°C, ).
  • Stability : Chloroacetyl derivatives are prone to hydrolysis under alkaline conditions, necessitating storage at low temperatures ().

Biological Activity

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride (CAS No. 1051366-59-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature regarding its synthesis, biological evaluations, and molecular docking studies.

  • Molecular Formula : C₁₆H₂₃Cl₂N₃O₂
  • Molecular Weight : 360.28 g/mol
  • CAS Number : 1051366-59-6

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride, followed by acetamide formation with 4-methylphenyl groups. The synthetic route has been documented in various studies, showcasing the compound's structural confirmation through spectral analysis techniques such as IR and NMR .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide exhibit significant antimicrobial properties. The antimicrobial efficacy was evaluated using tube dilution methods against various bacterial strains. Notably, certain derivatives showed activity comparable to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 3Staphylococcus aureus16 µg/mL
Compound 8Escherichia coli32 µg/mL
Compound 11Pseudomonas aeruginosa64 µg/mL
CiprofloxacinVarious strains<8 µg/mL

Anticancer Activity

The anticancer potential of this compound was assessed using the MTT assay against several cancer cell lines. The results indicated that while some derivatives exhibited promising anticancer activity, they were generally less effective than established chemotherapeutic agents such as 5-fluorouracil .

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)
Compound 5HeLa (cervical cancer)20 µM
Compound 7MCF-7 (breast cancer)15 µM
Standard Drug (5-FU)Various cell lines<10 µM

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of the compound with target proteins involved in cancer and microbial resistance. These studies utilized software such as Schrodinger Maestro, revealing that certain derivatives bind effectively to bacterial topoisomerase and other relevant targets, suggesting a mechanism for their biological activities .

Table 3: Molecular Docking Results

CompoundTarget ProteinBinding Energy (kcal/mol)
Compound 5Bacterial Topoisomerase IV-9.5
Compound 7EGFR (Epidermal Growth Factor Receptor)-8.7

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in treating infections and cancer. For instance, a study reported on its effectiveness against multidrug-resistant bacterial strains, emphasizing its role as a lead compound for further development . Another case study focused on its cytotoxic effects on specific cancer cell lines, providing insights into its mechanism of action through apoptosis induction .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride, and how is purity ensured? A: The compound is typically synthesized via a two-step process:

Nucleophilic substitution : Reacting 2-chloroacetyl chloride with a piperazine derivative (e.g., 4-methylpiperazine) under alkaline conditions to form the 2-chloroacetyl-piperazine intermediate .

Coupling reaction : The intermediate is then coupled with 4-methylphenylacetamide using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol is used to achieve >95% purity. Final characterization is confirmed via NMR, HPLC, and mass spectrometry .

Advanced Reaction Optimization

Q: How can computational methods streamline the synthesis and improve yield? A: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying optimal conditions (e.g., solvent polarity, temperature). For example:

  • Reaction path search : Identifies energy barriers for nucleophilic substitution steps, reducing trial-and-error experimentation .
  • Machine learning : Analyzes historical reaction data to recommend catalysts (e.g., triethylamine) or solvent systems (e.g., THF/water biphasic) to enhance yield .
    Case study : A similar piperazine derivative achieved a 15% yield increase by optimizing reaction time and solvent selection using computational modeling .

Stability and Storage Protocols

Q: What factors influence the compound’s stability, and how should it be stored for long-term use? A: Key stability considerations:

  • Moisture sensitivity : Hydrolysis of the chloroacetyl group can occur in aqueous environments. Store in airtight containers with desiccants (e.g., silica gel) .
  • Temperature : Decomposition above 40°C; refrigerate at 2–8°C for long-term storage .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous decomposition into carbon oxides, hydrogen chloride, and nitrogen oxides .

Pharmacological Evaluation Methods

Q: What in vitro models are suitable for assessing its biological activity? A: Standard assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) to quantify IC50 values .
  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine Ki values, leveraging its piperazine moiety’s affinity for CNS targets .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported biological activity data? A: Contradictions often arise from:

  • Assay variability : Normalize data using internal controls (e.g., reference inhibitors like imatinib) and replicate experiments across multiple labs .
  • Structural analogs : Compare activity with closely related compounds (e.g., 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide) to identify structure-activity relationships (SAR) .
  • Meta-analysis : Use tools like PubChem BioActivity data to cross-validate results and identify outliers .

Analytical Characterization Techniques

Q: Which advanced spectroscopic methods confirm structural integrity and purity? A: Beyond standard NMR and HPLC:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C19H22ClN3O2·HCl) with <2 ppm error .
  • X-ray crystallography : Resolves crystal structure to validate piperazine ring conformation and hydrogen bonding patterns .
  • DSC/TGA : Assesses thermal stability and identifies hydrate/solvate formation .

Safety and Handling in Laboratory Settings

Q: What PPE and protocols mitigate risks during handling? A:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (causes irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders; monitor airborne concentrations with NIOSH-approved sensors .
  • Spill management : Absorb with inert material (e.g., vermiculite), seal in chemical-resistant containers, and dispose per EPA guidelines .

Computational Modeling for Mechanism Elucidation

Q: How can molecular docking predict its interaction with biological targets? A:

  • Target selection : Prioritize receptors with known piperazine affinity (e.g., 5-HT1A, dopamine D2) using databases like ChEMBL .
  • Docking software : AutoDock Vina or Schrödinger Suite models binding poses, highlighting key interactions (e.g., hydrogen bonds with Ser159 in 5-HT1A) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .

Environmental Impact Assessment

Q: What ecotoxicological studies are relevant for this compound? A:

  • Aquatic toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia magna acute toxicity) to determine EC50 values .
  • Biodegradation : Use OECD 301F (manometric respirometry) to evaluate persistence; structural features (chloroacetyl group) suggest moderate biodegradability .

Scaling Up for Preclinical Studies

Q: What challenges arise during gram-scale synthesis, and how are they addressed? A:

  • Reaction scalability : Transition from batch to flow chemistry improves heat dissipation and reduces byproduct formation .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.